Propan-2-yl 2-(2-sulfanylpropanamido)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-(2-sulfanylpropanamido)acetate typically involves the reaction of 2-sulfanylpropanamide with isopropyl chloroacetate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions . The product is then isolated and purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl 2-(2-sulfanylpropanamido)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism by which Propan-2-yl 2-(2-sulfanylpropanamido)acetate exerts its effects involves interactions with specific molecular targets and pathways . For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
- Propan-2-yl 2-(2-sulfanylacetamido)acetate
- Propan-2-yl 2-(2-sulfanylbutanamido)acetate
- Propan-2-yl 2-(2-sulfanylhexanamido)acetate
Comparison: Propan-2-yl 2-(2-sulfanylpropanamido)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activities . For instance, the presence of the sulfanyl group in the propanamido moiety can influence its reactivity in oxidation and reduction reactions .
Properties
IUPAC Name |
propan-2-yl 2-(2-sulfanylpropanoylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-5(2)12-7(10)4-9-8(11)6(3)13/h5-6,13H,4H2,1-3H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXNPIVUXOFKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)C(C)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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